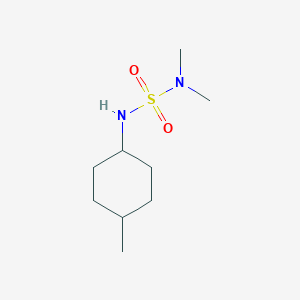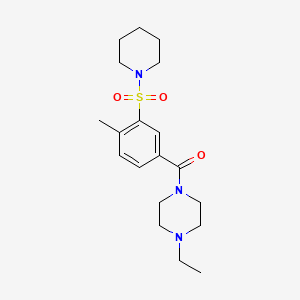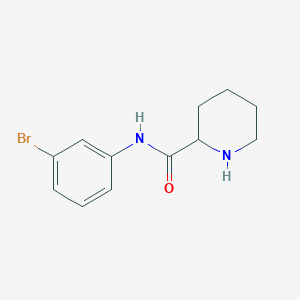
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in rats. It has also been shown to reduce seizures in mice. Additionally, this compound has been shown to improve motor function in rats with Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its potential as a treatment for various neurological disorders. Additionally, this compound has shown anti-inflammatory and analgesic effects, making it useful in the study of pain and inflammation. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for the study of 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone. One direction is to further explore its potential as a treatment for neurological disorders such as Parkinson's disease. Another direction is to study its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, this compound could be modified to create more potent and selective compounds for use in scientific research.
Métodos De Síntesis
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone can be synthesized using various methods. One method involves the reaction of 2-chlorobenzonitrile with thiourea in the presence of a base to form 2-(2-chlorophenyl)thiourea. This compound is then reacted with ethyl bromoacetate in the presence of a base to form 2-(2-chlorophenyl)sulfanyl-1-ethylpyrrolidine-1-one. Finally, the ethyl group is replaced with a methyl group using methyl iodide in the presence of a base to form 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been studied for its potential in scientific research applications. One study showed that this compound has anti-inflammatory and analgesic effects in rats. Another study showed that this compound has anticonvulsant effects in mice. Additionally, this compound has shown potential as a treatment for Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMRAUGGTKRGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)

![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)

![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)

![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)
